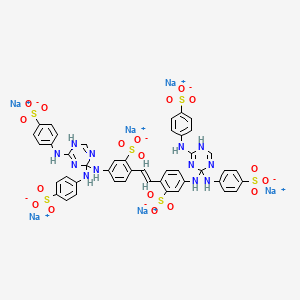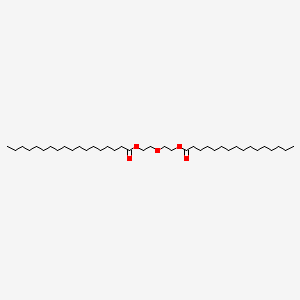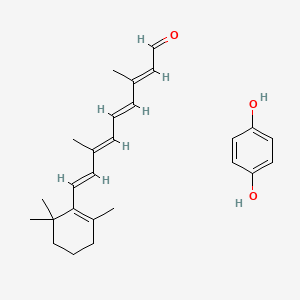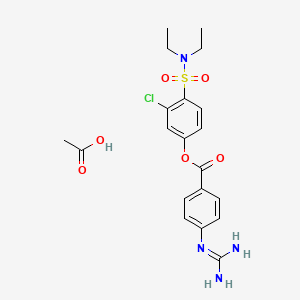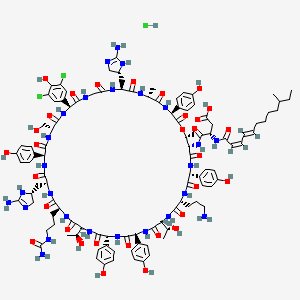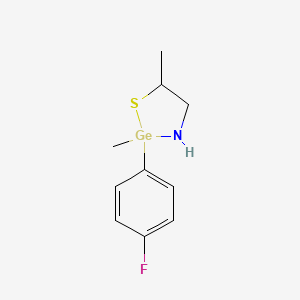
2,5-Dimethyl-2-(p-fluorophenyl)-1,3,2-thiazagermolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimetil-2-(p-fluorofenil)-1,3,2-tiazagermolidina es un compuesto que pertenece a la clase de compuestos organogermanio. Estos compuestos son conocidos por sus propiedades químicas únicas y aplicaciones potenciales en varios campos, incluyendo química, biología y medicina. La presencia de un grupo fluorofenilo y una estructura de anillo de tiazagermolidina contribuyen a sus características distintivas.
Métodos De Preparación
La síntesis de 2,5-Dimetil-2-(p-fluorofenil)-1,3,2-tiazagermolidina generalmente implica la reacción de p-fluoroanilina con un precursor que contiene germanio en condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de solventes como tolueno o diclorometano, y catalizadores como complejos de paladio o platino. La reacción se lleva a cabo a temperaturas elevadas, generalmente entre 80-120°C, para facilitar la formación del anillo de tiazagermolidina.
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
2,5-Dimetil-2-(p-fluorofenil)-1,3,2-tiazagermolidina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio. Esta reacción típicamente conduce a la formación de derivados oxidados con propiedades electrónicas alteradas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio. Estas reacciones a menudo resultan en la formación de derivados reducidos con diferentes grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo fluorofenilo. Los reactivos comunes para estas reacciones incluyen halógenos, agentes alquilantes y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
2,5-Dimetil-2-(p-fluorofenil)-1,3,2-tiazagermolidina tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como precursor en la síntesis de otros compuestos organogermanio. Su estructura única lo convierte en un intermedio valioso en varias reacciones de síntesis orgánica.
Biología: En la investigación biológica, el compuesto se estudia por sus potenciales propiedades antimicrobianas y anticancerígenas. Su capacidad para interactuar con moléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Los posibles efectos terapéuticos del compuesto se están explorando en el tratamiento de ciertas enfermedades. Sus propiedades químicas únicas pueden contribuir a su eficacia como agente farmacéutico.
Industria: En aplicaciones industriales, el compuesto se utiliza en el desarrollo de materiales avanzados, incluyendo polímeros y recubrimientos. Su estabilidad y reactividad lo hacen adecuado para varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,5-Dimetil-2-(p-fluorofenil)-1,3,2-tiazagermolidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, alterando su actividad y provocando diversos efectos biológicos. La presencia del grupo fluorofenilo mejora su capacidad para penetrar las membranas celulares y alcanzar objetivos intracelulares. La estructura del anillo de tiazagermolidina contribuye a su estabilidad y reactividad, permitiéndole participar en diversas reacciones bioquímicas.
Comparación Con Compuestos Similares
2,5-Dimetil-2-(p-fluorofenil)-1,3,2-tiazagermolidina se puede comparar con otros compuestos similares, como:
2,5-Dimetil-2-fenil-1,3,2-tiazagermolidina: Este compuesto carece del átomo de flúor en el grupo fenilo, lo que da como resultado diferentes propiedades químicas y biológicas.
2,5-Dimetil-2-(p-clorofenil)-1,3,2-tiazagermolidina:
2,5-Dimetil-2-(p-bromofenil)-1,3,2-tiazagermolidina: El átomo de bromo introduce diferentes efectos electrónicos, afectando la estabilidad y reactividad del compuesto.
La singularidad de 2,5-Dimetil-2-(p-fluorofenil)-1,3,2-tiazagermolidina radica en su combinación específica de grupos funcionales y estructura de anillo, lo que contribuye a sus propiedades químicas y biológicas distintivas.
Propiedades
Número CAS |
84260-40-2 |
|---|---|
Fórmula molecular |
C10H14FGeNS |
Peso molecular |
271.92 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C10H14FGeNS/c1-8-7-13-12(2,14-8)10-5-3-9(11)4-6-10/h3-6,8,13H,7H2,1-2H3 |
Clave InChI |
IUROJDVIKCAQKU-UHFFFAOYSA-N |
SMILES canónico |
CC1CN[Ge](S1)(C)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


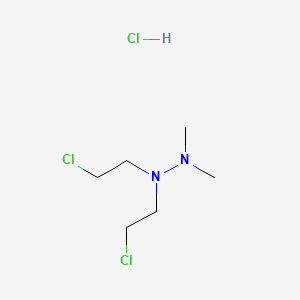
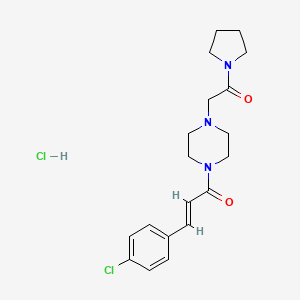

![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)

![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)

